molecular formula C13H14N2O3 B2923918 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-25-2

1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2923918
CAS No.: 1004193-25-2
M. Wt: 246.266
InChI Key: MUPMYCIQKFNQOC-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a 2,4-dimethylphenoxymethyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrazole ring. This compound is synthesized through multi-step reactions involving ester hydrolysis and condensation, as described in studies on structurally related molecules (e.g., ethyl 2-(2,4-dimethylphenoxy)acetate derivatives) .

Properties

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-3-4-12(10(2)7-9)18-8-15-6-5-11(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPMYCIQKFNQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-25-2
Record name 1-(2,4-dimethylphenoxymethyl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic or basic conditions.

  • Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the use of strong oxidizing agents like potassium permanganate or chromic acid.

  • Attachment of the Dimethylphenoxy Moiety: The dimethylphenoxy group can be attached via nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylphenoxy moiety.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: Halogenating agents, strong bases, and nucleophiles.

Major Products Formed:

  • Oxidation products: Carboxylic acids, ketones, and aldehydes.

  • Reduction products: Alcohols and amines.

  • Substitution products: Various derivatives with different functional groups.

Scientific Research Applications

1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be employed in biological studies to investigate its interactions with biomolecules and its potential as a lead compound for drug development.

  • Medicine: It has potential therapeutic applications, such as in the treatment of diseases where its biological activity can be harnessed.

  • Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

  • 1-[(2,5-Dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide (CAS: 1005644-40-5): Differs in phenoxy substituent positions (2,5-dimethyl vs. 2,4-dimethyl) and functional group (carboxamide vs. carboxylic acid).
  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1020724-35-9): Replaces the 2,4-dimethylphenoxymethyl group with a 4-methoxyphenyl substituent. The methoxy group is less sterically hindered but retains electron-donating properties, which may influence electronic distribution and reactivity .

Functional Group Variations

  • 1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1001755-12-9): Substitutes the phenoxymethyl group with a bromopyrazole moiety.
  • 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-iodophenyl)-1H-pyrazole-3-carboxylic acid (): Features halogens (Cl, I) and a cyano group, enhancing lipophilicity and altering metabolic stability compared to the dimethylphenoxy-substituted compound .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group
1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid* C₁₃H₁₄N₂O₃ 258.27 2,4-Dimethylphenoxymethyl Carboxylic acid
1-[(2,5-Dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide C₂₁H₂₃N₃O₂ 349.43 2,5-Dimethylphenoxymethyl, 2,4-dimethylphenyl Carboxamide
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid C₁₂H₁₂N₂O₃ 232.24 4-Methoxyphenyl, 5-methyl Carboxylic acid
1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid C₈H₇BrN₄O₂ 271.08 4-Bromopyrazole Carboxylic acid

*Calculated based on structural data from , and 16.

Key Observations:

  • Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than carboxamides or esters due to ionization .
  • Acidity: The electron-donating 2,4-dimethylphenoxy group in the target compound may slightly reduce carboxylic acid acidity compared to halogen-substituted analogues (e.g., bromo or chloro derivatives) .

Biological Activity

1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article aims to compile and analyze various research findings related to its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C14_{14}H16_{16}N2_2O2_2
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 89202-89-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. Notably, compounds in the pyrazole class have been studied for their roles in modulating inflammatory pathways and exhibiting anti-cancer properties.

Enzyme Inhibition

Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties against various pathogens. For instance, a study found that pyrazole-based compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Anti-inflammatory Effects : A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of a similar pyrazole derivative in animal models. The compound was shown to reduce swelling and pain in induced arthritis models, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
  • Anticancer Properties : Another investigation explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, showcasing their selective toxicity and potential as chemotherapeutic agents .

Biological Activity Data Table

Biological ActivityTargetIC50 (µM)Reference
COX InhibitionCOX-10.5
AntibacterialE. coli15
CytotoxicityCancer Cells10

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with high gastrointestinal absorption rates. However, detailed studies on its bioavailability and metabolic stability are still needed to fully understand its pharmacokinetic profile.

Q & A

Q. What are the common synthetic routes for preparing 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves nucleophilic substitution of a pyrazole precursor with a substituted phenoxy group. For example, analogous compounds are synthesized by reacting 5-chloro-pyrazole-4-carbaldehyde derivatives with phenols (e.g., 2,4-dimethylphenol) in the presence of a base like K₂CO₃ . Oxidation of intermediate aldehydes to carboxylic acids can be achieved using reagents like KMnO₄ or RuO₂, as demonstrated in Vilsmeier-Haack reactions for related pyrazole-carboxylic acids .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the substitution pattern of the pyrazole ring and phenoxy group. Nuclear Overhauser Effect (NOE) experiments may resolve stereochemical ambiguities in intermediates .
  • IR Spectroscopy : Identification of carboxylic acid (-COOH) and ether (-O-) functional groups.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

Q. How does the electron-withdrawing carboxylic acid group influence the compound’s reactivity?

The carboxylic acid group enhances electrophilic substitution reactivity at the pyrazole ring, particularly at the 4-position, due to resonance and inductive effects. This property is exploited in functionalization reactions, such as amide bond formation or esterification, to generate derivatives for biological screening .

Advanced Research Questions

Q. How can contradictory yields in nucleophilic substitution reactions be resolved during synthesis?

Discrepancies in reaction yields often arise from competing side reactions (e.g., over-oxidation or dimerization). Optimization strategies include:

  • Temperature Control : Lower temperatures (0–25°C) reduce by-product formation during phenol substitution .
  • Catalyst Screening : Alternative bases (e.g., Cs₂CO₃) or phase-transfer catalysts may improve regioselectivity.
  • In Situ Monitoring : HPLC or TLC tracking of intermediates can identify critical reaction checkpoints .

Q. What computational methods validate experimental data for pyrazole-carboxylic acid derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, quantum-chemical studies on analogous pyrazole-3-carboxamides correlate calculated dipole moments with experimental solubility trends . Molecular docking simulations further elucidate potential bioactivity by modeling interactions with target enzymes .

Q. How do steric effects from the 2,4-dimethylphenoxy group impact derivatization?

The bulky substituent hinders electrophilic attack at the pyrazole 5-position, directing reactivity to the 4-position. This is critical in designing hybrid molecules (e.g., triazole-pyrazole hybrids) where steric shielding must be balanced with functional group accessibility .

Methodological Considerations

Q. What precautions are essential when handling reactive intermediates in synthesis?

  • Moisture Sensitivity : Carboxylic acid intermediates may form stable hydrates; reactions should be conducted under anhydrous conditions .
  • Toxic By-Products : Chlorinated or nitro-containing intermediates require fume hood use and waste neutralization protocols .

Q. How are stability issues addressed in long-term storage?

  • Lyophilization : Freeze-drying carboxylic acid derivatives improves shelf life.
  • Inert Atmosphere Storage : Argon or nitrogen environments prevent oxidation of the phenoxy-methyl group .

Data Interpretation Challenges

Q. How can conflicting NMR data for regioisomeric pyrazole derivatives be resolved?

  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and carbon-proton correlations.
  • X-ray Crystallography : Definitive structural confirmation, as applied to related pyrazole-azepine hybrids .

Q. What strategies reconcile discrepancies between computational predictions and experimental bioactivity?

  • Meta-Dynamics Simulations : Probe conformational flexibility missed in static DFT models.
  • SAR Studies : Systematic variation of substituents (e.g., methyl vs. nitro groups) to refine structure-activity relationships .

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